molecular formula C13H8Cl2O3 B6382000 5-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% CAS No. 1261956-74-4

5-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%

Cat. No. B6382000
CAS RN: 1261956-74-4
M. Wt: 283.10 g/mol
InChI Key: QCNDEOFHMPMXFC-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% (5-CPCP-2-CP-95%) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that has a melting point of 90-93°C and a solubility of 1.3g/L in water. 5-CPCP-2-CP-95% is a versatile compound with many applications in a variety of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

5-CPCP-2-CP-95% has a wide range of scientific research applications. It has been used in studies of the structure and function of cell membranes, as well as studies of the interactions between cells and their environment. It has also been used to study the mechanisms of action of various drugs, including those used to treat cancer and other diseases. In addition, 5-CPCP-2-CP-95% has been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

The exact mechanism of action of 5-CPCP-2-CP-95% is not fully understood. However, it is believed that it works by binding to cell membranes and altering their structure and function. This can then lead to changes in the cell’s ability to interact with its environment, as well as changes in the activity of various enzymes and proteins within the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPCP-2-CP-95% are not fully understood. However, it is believed that it can affect the activity of various enzymes and proteins within cells, as well as the ability of cells to interact with their environment. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

5-CPCP-2-CP-95% is a versatile compound with many advantages for lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively inexpensive, making it ideal for use in research studies. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its effects on cells and their environment can be difficult to predict, making it difficult to use in experiments that require precise results.

Future Directions

There are a number of potential future directions for research involving 5-CPCP-2-CP-95%. One possible direction is to further explore its effects on cell membranes, as well as its interactions with other cellular components. Another potential area of research is to investigate its potential use as a drug delivery system. Additionally, more research could be done on its effects on the metabolism of drugs and the absorption of nutrients. Finally, further research could be done to explore its potential applications in environmental studies and its ability to interact with pollutants.

Synthesis Methods

5-CPCP-2-CP-95% can be synthesized through a multi-step process. First, 4-chlorophenol is reacted with sodium nitrite and hydrochloric acid in ethanol to form 4-chloro-3-nitrophenol. This reaction is followed by a reaction with sodium hydroxide and hydrochloric acid in ethanol to form 3-carboxy-4-chlorophenol. Finally, 3-carboxy-4-chlorophenol is reacted with phosphorus oxychloride in dimethylformamide to form 5-CPCP-2-CP-95%.

properties

IUPAC Name

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDEOFHMPMXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686144
Record name 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxy-4-chlorophenyl)-2-chlorophenol

CAS RN

1261956-74-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4,4′-dichloro-3′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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